molecular formula C21H20N4O2S2 B10970827 N,N'-bis(6-methyl-1,3-benzothiazol-2-yl)pentanediamide

N,N'-bis(6-methyl-1,3-benzothiazol-2-yl)pentanediamide

Cat. No.: B10970827
M. Wt: 424.5 g/mol
InChI Key: QPGBZFAZDVDMCK-UHFFFAOYSA-N
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Description

N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)pentanediamide is an organic compound characterized by the presence of two benzothiazole rings attached to a pentanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)pentanediamide typically involves the following steps:

    Formation of Benzothiazole Rings: The initial step involves the synthesis of 6-methyl-1,3-benzothiazole. This can be achieved through the cyclization of 2-aminothiophenol with acetic acid under acidic conditions.

    Amidation Reaction: The benzothiazole derivative is then reacted with pentanediamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)pentanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles; reactions often carried out in polar solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Functionalized benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)pentanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its benzothiazole rings are known to interact with various biological targets, making it a valuable tool in drug discovery.

Medicine

In medicinal chemistry, N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)pentanediamide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)pentanediamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-1,3-benzothiazole: A simpler benzothiazole derivative with similar chemical properties.

    N,N’-bis(benzothiazol-2-yl)pentanediamide: Lacks the methyl groups, leading to different reactivity and biological activity.

    N,N’-bis(6-chloro-1,3-benzothiazol-2-yl)pentanediamide: Contains chloro substituents, which can alter its chemical and biological properties.

Uniqueness

N,N’-bis(6-methyl-1,3-benzothiazol-2-yl)pentanediamide is unique due to the presence of methyl groups on the benzothiazole rings. These methyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other benzothiazole derivatives.

Properties

Molecular Formula

C21H20N4O2S2

Molecular Weight

424.5 g/mol

IUPAC Name

N,N'-bis(6-methyl-1,3-benzothiazol-2-yl)pentanediamide

InChI

InChI=1S/C21H20N4O2S2/c1-12-6-8-14-16(10-12)28-20(22-14)24-18(26)4-3-5-19(27)25-21-23-15-9-7-13(2)11-17(15)29-21/h6-11H,3-5H2,1-2H3,(H,22,24,26)(H,23,25,27)

InChI Key

QPGBZFAZDVDMCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCC(=O)NC3=NC4=C(S3)C=C(C=C4)C

Origin of Product

United States

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